7-(4-ethoxyphenyl)-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-8-one class, characterized by a fused triazole-pyrazinone scaffold. Its structure includes a 4-ethoxyphenyl group at position 7 and a sulfanyl-linked 4-methylphenyl-2-oxoethyl substituent at position 2. Such derivatives are synthesized via cyclization of hydrazinopyrazinones with acids or anhydrides, as demonstrated in general protocols for this class .
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-29-18-10-8-17(9-11-18)25-12-13-26-20(21(25)28)23-24-22(26)30-14-19(27)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAUIZQXDGZTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Bioactivity: The target compound’s 4-ethoxyphenyl group increases lipophilicity (logP ~3.2 estimated) compared to analogs with polar groups (e.g., amino in or nitro in ), favoring passive diffusion across membranes . Sulfanyl-linked 4-methylphenyl-2-oxoethyl at position 3 may reduce metabolic oxidation compared to piperazinyl or nitro groups, which are prone to enzymatic modification .
Synthetic Flexibility: The target compound’s synthesis aligns with methods using carbonyldiimidazole-mediated cyclization of hydrazinopyrazinones with carboxylic acids . This approach allows modular substitution, unlike nitroimidazole derivatives requiring redox-sensitive intermediates .
Biological Potential: While direct bioactivity data for the target compound is unavailable, structural analogs exhibit diverse pharmacological profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
